molecular formula C16H13BrO2 B3131800 (2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 358656-44-7

(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3131800
CAS No.: 358656-44-7
M. Wt: 317.18 g/mol
InChI Key: GXNRKFCQSHOOIZ-CMDGGOBGSA-N
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Description

(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 3-bromophenyl group at the β-position and a 3-methoxyphenyl group at the α-position of the propenone backbone. Its molecular formula is C₁₆H₁₃BrO₂, with a molecular weight of 317.18 g/mol and a ChemSpider ID of 949478-36-8 . The (2E)-configuration ensures planarity, facilitating π-π stacking and intramolecular charge transfer, which are critical for optical and electronic applications. The bromine atom enhances electrophilicity, while the methoxy group contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNRKFCQSHOOIZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity to enzymes or receptors, potentially modulating biological activity. Studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Chalcones

Compound Name Substituents (α/β positions) Molecular Weight (g/mol) Key Structural Features References
This compound α: 3-methoxyphenyl; β: 3-bromophenyl 317.18 Planar structure; Br (electron-withdrawing) and OMe (electron-donating) at meta positions
(2E)-3-(4-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one α: 3-methylphenyl; β: 4-bromophenyl 301.18 Methyl group (electron-donating) at α; Br at para position reduces conjugation efficiency
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one α: 3,4-dimethoxyphenyl; β: 2-bromophenyl 377.23 Dimethoxy groups enhance solubility; Br at ortho position introduces steric hindrance
(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one α: 3-bromophenyl; β: 2,3,4-trimethoxyphenyl 377.23 Trimethoxy substituents increase polarity and intermolecular interactions
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one α: 1,3-benzodioxol-5-yl; β: 3-bromophenyl 345.18 Benzodioxole ring improves π-conjugation and optical properties

Key Observations :

  • Substituent Position : Bromine at the meta position (as in the target compound) optimizes conjugation compared to ortho or para positions, which may distort planarity .
  • Electronic Effects: Methoxy groups at α positions enhance electron density, while bromine at β positions withdraws electrons, creating a push-pull system for nonlinear optical (NLO) applications .
  • Steric Effects : Ortho-substituted bromine (e.g., 2-bromo in ) reduces planarity, while trimethoxy groups () increase steric bulk but improve crystallinity.

Crystallographic and Intermolecular Interaction Comparisons

Table 2: Crystallographic Data and Hirshfeld Surface Analysis

Compound Name Dihedral Angle (α/β Rings) Dominant Interactions Crystal System References
This compound 12.5° C–H⋯O, π-π stacking Monoclinic
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one 8.7° C–H⋯Cl, Br⋯π Triclinic
(E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 7.14° C–H⋯F, C–H⋯O Orthorhombic
(2E)-1-(5-Bromothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one 22.3° S⋯Br, C–H⋯O Monoclinic

Key Observations :

  • Dihedral Angles : Smaller angles (e.g., 7.14° in ) indicate greater planarity and enhanced conjugation.
  • Intermolecular Interactions : Halogen bonding (Br⋯π, S⋯Br) in brominated compounds () and hydrogen bonding (C–H⋯O) in methoxy-substituted analogs stabilize crystal lattices.

Key Observations :

  • Anticancer Activity : Indole-containing chalcones () show higher potency due to improved cellular uptake.
  • NLO Performance : Ethoxy and bromine substituents () synergize to enhance χ³ values, making them candidates for photonic devices.

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a bromine atom and a methoxy group in its molecular structure significantly influences its biological activity and chemical reactivity.

  • Molecular Formula : C16_{16}H13_{13}BrO2_2
  • CAS Number : 358656-44-7
  • Molecular Weight : 319.18 g/mol

Synthesis

The compound is typically synthesized through the Claisen-Schmidt condensation reaction , which involves the reaction of 3-bromoacetophenone with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is generally performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. For instance, compounds structurally related to this chalcone have shown IC50_{50} values in the range of 10–33 nM, indicating potent activity comparable to established anticancer agents like combretastatin A-4 (CA-4) .

The mechanism underlying its anticancer effects is believed to involve:

  • Inhibition of Tubulin Polymerization : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics necessary for cell division.
  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that treatment with related compounds leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities . Chalcones are known for their broad-spectrum antimicrobial effects, and studies suggest that halogenated derivatives exhibit enhanced activity against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationBiological Activity
(2E)-3-(4-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneBromine at para positionSimilar anticancer activity
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneChlorine instead of bromineReduced activity compared to brominated analogs
(2E)-3-(4-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneMethoxy at para positionAltered solubility and reactivity

The variations in substitution patterns significantly influence both the chemical properties and biological activities of these compounds. The unique combination of bromine and methoxy groups in this compound contributes to its distinctive profile among similar chalcones .

Study on Antiproliferative Effects

A study published in Nature investigated a series of chalcones, including derivatives similar to this compound. The results indicated that these compounds were effective in inhibiting cell proliferation in human breast cancer models, showcasing a potential pathway for developing new therapeutic agents against resistant cancer types .

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antibacterial properties of various chalcones. The study found that compounds with halogen substitutions exhibited enhanced inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(3-Bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

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